molecular formula C21H19N3O4 B2832174 N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-57-2

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2832174
CAS No.: 899741-57-2
M. Wt: 377.4
InChI Key: OJJFNIZFUBGLPR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying calcium channel interactions due to its dihydropyridine core.

    Medicine: Could be explored for its potential as a calcium channel blocker, which is useful in treating cardiovascular diseases.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds with a dihydropyridine core often involves interaction with calcium channels. These compounds can bind to the L-type calcium channels in the heart and blood vessels, inhibiting calcium influx and leading to vasodilation and reduced cardiac workload. The specific molecular targets and pathways would depend on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: Used for its vasodilatory properties in treating high blood pressure.

Uniqueness: N-(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both nitro and dimethylphenyl groups. These structural features may confer unique biological activities or physical properties compared to other dihydropyridine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-6-8-18(10-15(14)2)22-21(26)17-7-9-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJFNIZFUBGLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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